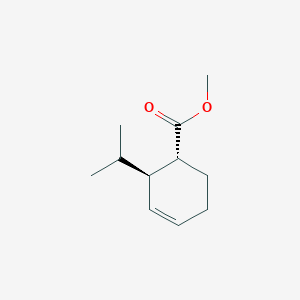![molecular formula C18H38O2Si2 B14457850 [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) CAS No. 73206-01-6](/img/structure/B14457850.png)
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclododecene ring and two trimethylsilane groups connected via oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclododecene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Cyclododecene+2(Trimethylsilyl chloride)+2(Sodium hydride)→[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)+2(Sodium chloride)
Industrial Production Methods
On an industrial scale, the production of [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.
Wissenschaftliche Forschungsanwendungen
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty polymers and as a cross-linking agent in silicone-based materials.
Wirkmechanismus
The mechanism by which [Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Cyclodec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane): Similar structure but with a smaller cyclodecene ring.
1,2-Bis(trimethylsiloxy)cyclobutene: Contains a cyclobutene ring instead of a cyclododecene ring.
Uniqueness
[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is unique due to its larger cyclododecene ring, which imparts different physical and chemical properties compared to similar compounds with smaller rings. This uniqueness makes it valuable for specific applications where larger ring structures are advantageous.
Eigenschaften
CAS-Nummer |
73206-01-6 |
|---|---|
Molekularformel |
C18H38O2Si2 |
Molekulargewicht |
342.7 g/mol |
IUPAC-Name |
trimethyl-(2-trimethylsilyloxycyclododecen-1-yl)oxysilane |
InChI |
InChI=1S/C18H38O2Si2/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18(17)20-22(4,5)6/h7-16H2,1-6H3 |
InChI-Schlüssel |
GSWNMTVWRBZOBO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=C(CCCCCCCCCC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
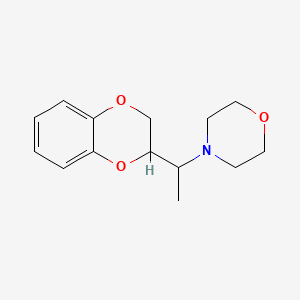
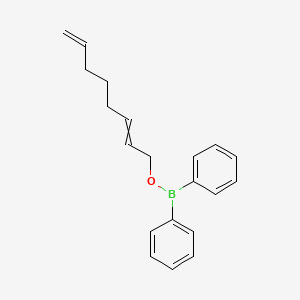
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)
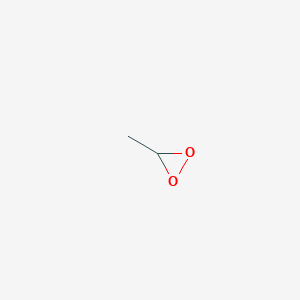

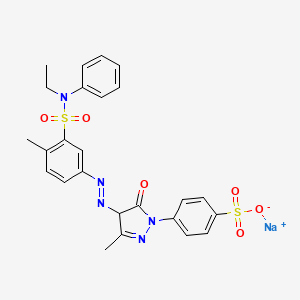
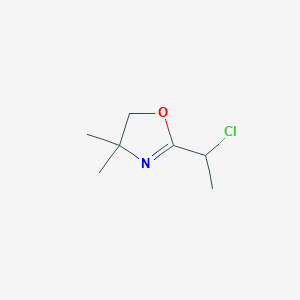
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)
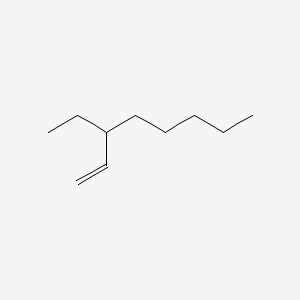
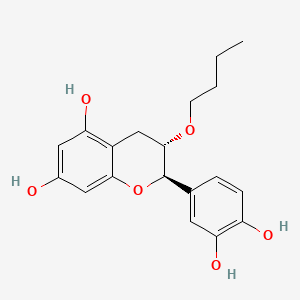
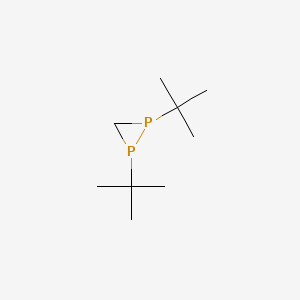
![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
